5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential biological activities . It has been investigated as an inhibitor of FGFR1, an important anti-cancer target . The compound has also been evaluated for its lipid-lowering activity .
Synthesis Analysis
The synthesis of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives has been reported in several studies . For instance, one study investigated the structure-activity relationship of N-phenylthieno[2,3-d]pyrimidin-4-amines . Another study synthesized 33 derivatives based on 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and evaluated them for their lipid-lowering activity .Molecular Structure Analysis
The molecular structure of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been analyzed in several studies . The structure-activity relationship (SAR) of N-phenylthieno[2,3-d]pyrimidin-4-amines was investigated, and the binding of active compounds with FGFR1 kinase was analyzed by molecular modeling studies .Chemical Reactions Analysis
The chemical reactions involving 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one have been studied . For example, one study proposed a method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Scientific Research Applications
Antimicrobial and Antitubercular Activities
Research has highlighted the synthesis and evaluation of novel derivatives of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one for their potential antimicrobial and antitubercular properties. For instance, derivatives such as 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones and related compounds have shown pronounced antitubercular and antimicrobial activities against a variety of bacterial strains including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli, as well as fungal strains like Aspergillus niger (Kamdar et al., 2011). This highlights the compound's potential as a base for developing new antimicrobial agents.
Synthesis of Heterocyclic Compounds
The compound also serves as a precursor in the synthesis of various heterocyclic compounds with potential biological activities. The synthesis of new thienopyrimidine derivatives has been reported to exhibit antimicrobial properties, demonstrating the compound's versatility as a building block in medicinal chemistry (Hozien et al., 1996).
Antioxidant Activity
In addition to antimicrobial activities, derivatives of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their antioxidant activity. Compounds containing the thienopyrimidine scaffold have shown significant radical scavenging activities in various assays, indicating their potential as antioxidant agents (Kotaiah et al., 2012).
Apoptosis Induction
Furthermore, certain 4-anilino-N-methylthieno[2,3-d]pyrimidines derived from this scaffold have been discovered as potent apoptosis inducers, with significant activity observed in cancer cell lines. This suggests their utility in cancer research, specifically in the development of anticancer drugs targeting cell apoptosis mechanisms (Kemnitzer et al., 2009).
Future Directions
The future directions for the study of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one could include further investigation of its potential biological activities, such as its anti-cancer and lipid-lowering effects . Additionally, more studies could be conducted to optimize its synthesis and to explore its mechanism of action .
properties
IUPAC Name |
5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGMRBGIXZANNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189531 | |
Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
35978-39-3 | |
Record name | 5-Phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35978-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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